molecular formula C₁₇H₉D₃O₇ B1147568 (3R,7R)-3-hydroxy-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione CAS No. 1330042-13-1

(3R,7R)-3-hydroxy-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione

Cat. No.: B1147568
CAS No.: 1330042-13-1
M. Wt: 331.29
InChI Key:
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Description

(6aR,9aR)-9a-Hydroxy-4-(methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3’,2’:4,5]furo[2,3-h]chromene-1,11-dione is a complex organic compound with a unique structure that includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6aR,9aR)-9a-Hydroxy-4-(methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3’,2’:4,5]furo[2,3-h]chromene-1,11-dione involves multiple steps, including the formation of the fused ring system and the introduction of the hydroxy and methoxy groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(6aR,9aR)-9a-Hydroxy-4-(methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3’,2’:4,5]furo[2,3-h]chromene-1,11-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a simpler hydrocarbon structure.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6aR,9aR)-9a-Hydroxy-4-(methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3’,2’:4,5]furo[2,3-h]chromene-1,11-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fused ring systems with hydroxy and methoxy groups, such as:

Uniqueness

What sets (6aR,9aR)-9a-Hydroxy-4-(methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3’,2’:4,5]furo[2,3-h]chromene-1,11-dione apart is its specific arrangement of rings and functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

(3R,7R)-3-hydroxy-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h4-6,16,20H,2-3H2,1H3/t16-,17-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBWDEQAUQTVKK-MVOYJBSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)O[C@@H]5[C@]4(C=CO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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